8-(Sec-butylamino)-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione
Description
This purine-2,6-dione derivative features a sec-butylamino group at position 8, a methyl group at position 3, and a 2-phenoxyethyl substituent at position 7.
Properties
CAS No. |
476481-63-7 |
|---|---|
Molecular Formula |
C18H23N5O3 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
8-(butan-2-ylamino)-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione |
InChI |
InChI=1S/C18H23N5O3/c1-4-12(2)19-17-20-15-14(16(24)21-18(25)22(15)3)23(17)10-11-26-13-8-6-5-7-9-13/h5-9,12H,4,10-11H2,1-3H3,(H,19,20)(H,21,24,25) |
InChI Key |
AUXOPXDJSQZIPE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=NC2=C(N1CCOC3=CC=CC=C3)C(=O)NC(=O)N2C |
solubility |
19.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Sec-butylamino)-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide derivatives and amines.
Introduction of Functional Groups: The sec-butylamino group is introduced through nucleophilic substitution reactions, while the phenoxyethyl group is added via etherification reactions.
Final Assembly: The final compound is assembled through a series of coupling reactions, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-(Sec-butylamino)-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated purine derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
8-(Sec-butylamino)-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 8-(Sec-butylamino)-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations at Position 8
The 8-substituent critically influences biological activity and physicochemical properties:
Variations at Position 7
The 7-substituent modulates target engagement and pharmacokinetics:
Biological Activity
8-(Sec-butylamino)-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione, also known by its CAS number 476481-63-7, is a purine derivative that exhibits potential biological activities due to its unique chemical structure. This compound features a purine core with various functional groups that may enhance its interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes:
- Sec-butylamino group at the 8-position.
- Phenoxyethyl group at the 7-position.
These modifications contribute to its solubility and reactivity, which are critical for its biological activity.
Mechanisms of Biological Activity
Research indicates that compounds with purine structures often exhibit various biological activities including:
- Antiviral effects : Certain purines can inhibit viral replication by interfering with nucleic acid synthesis.
- Antitumor properties : Some derivatives show promise in inhibiting tumor growth through modulation of cellular pathways.
- Anti-inflammatory effects : Purines can influence inflammatory responses by acting on adenosine receptors.
The specific mechanisms through which 8-(sec-butylamino)-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione exerts its effects are still under investigation. However, the presence of the sec-butylamino and phenoxyethyl groups suggests a tailored interaction profile that could enhance its affinity for specific biological targets.
Research Findings and Case Studies
Several studies have highlighted the potential applications of this compound:
- Antiviral Activity : In vitro studies demonstrated that similar purine derivatives exhibit significant antiviral activity against various viruses. The compound's structural similarities suggest it may possess comparable effects.
- Antitumor Efficacy : A study evaluating related compounds indicated that modifications to the purine structure could enhance cytotoxicity against cancer cell lines. The introduction of bulky side chains like sec-butylamino may improve selectivity towards tumor cells.
- Inflammation Modulation : Research into purine derivatives has shown their ability to modulate inflammatory pathways. The compound's interaction with adenosine receptors could provide insights into its anti-inflammatory potential.
Comparative Analysis with Related Compounds
To understand the uniqueness of 8-(sec-butylamino)-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione, it is useful to compare it with structurally related compounds:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 8-(Butylamino)-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione | C18H23N5O3 | Similar amino group but different alkyl chain |
| 8-(Sec-butylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione | C18H30N4O2S | Contains a sulfanyl group instead of amino |
| 8-Amino-3-methylpurine | C6H8N4O2 | A simpler purine derivative lacking bulky side chains |
The presence of both sec-butylamino and phenoxyethyl moieties in the target compound suggests a potentially enhanced interaction profile compared to simpler purines.
Future Directions
Further research is necessary to fully elucidate the biological mechanisms and therapeutic potential of 8-(sec-butylamino)-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione. Key areas for future investigation include:
- In vivo studies to assess pharmacokinetics and toxicity.
- Mechanistic studies to clarify pathways affected by the compound.
- Clinical trials to evaluate efficacy in humans for specific conditions such as viral infections or cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
